2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate, often under basic conditions.
Attachment of the methyl group: This can be done through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the 1,2,4-triazole ring.
Agrochemistry: The compound is investigated for its potential use as a fungicide and herbicide.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are crucial for the survival and proliferation of pathogens or cancer cells.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or cell wall synthesis in pathogens.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An anticancer agent that inhibits aromatase and contains a 1,2,4-triazole ring.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the cyclopropylamino group, which may confer additional biological activity and specificity compared to other triazole-containing compounds .
Properties
Molecular Formula |
C9H15N5O |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H15N5O/c1-9(8(10)15,13-7-2-3-7)4-14-6-11-5-12-14/h5-7,13H,2-4H2,1H3,(H2,10,15) |
InChI Key |
CURANPFHGDVIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)N)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.